An In-depth Technical Guide to tert-Butyl cyclopropyl(pyrrolidin-3-yl)carbamate: A Versatile Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to tert-Butyl cyclopropyl(pyrrolidin-3-yl)carbamate: A Versatile Building Block in Modern Medicinal Chemistry
Foreword: The Strategic Value of Hybrid Scaffolds in Drug Discovery
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. The strategic combination of distinct structural motifs into a single molecular entity has emerged as a powerful approach to modulate bioactivity, improve pharmacokinetic profiles, and unlock new therapeutic potential. This guide provides a comprehensive technical overview of tert-Butyl cyclopropyl(pyrrolidin-3-yl)carbamate, a compound that epitomizes this principle. By integrating the conformational rigidity of a cyclopropyl group with the versatile and privileged pyrrolidine scaffold, all while incorporating the widely-utilized tert-butoxycarbonyl (Boc) protecting group, this molecule presents itself as a valuable and highly adaptable building block for the synthesis of complex and biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical structure, properties, synthesis, and potential applications of this intriguing molecule.
Molecular Structure and Chemical Identity
Tert-Butyl cyclopropyl(pyrrolidin-3-yl)carbamate is a carbamate derivative featuring a central pyrrolidine ring. A cyclopropyl group and a Boc-protected amino group are attached to the same nitrogen atom of the pyrrolidine ring.
| Identifier | Value | Source |
| IUPAC Name | tert-butyl cyclopropyl(pyrrolidin-3-yl)carbamate | AiFChem |
| CAS Number | 186203-37-2 | AiFChem |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1] |
| Molecular Weight | 226.32 g/mol | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N(C1CC1)C2CCNC2 | [1] |
| InChI Key | OISBACWDCRUUAL-UHFFFAOYSA-N | [1] |
Physicochemical and Spectroscopic Properties: An Analytical Perspective
Physicochemical Properties (Predicted)
| Property | Predicted Value/Observation | Justification |
| Physical State | Likely a solid or a high-boiling point oil at room temperature. | The molecular weight and the presence of hydrogen bonding capabilities suggest a condensed phase. |
| Melting Point | Estimated to be in the range of 70-100 °C. | Based on similarly sized Boc-protected amines. |
| Boiling Point | Expected to be above 250 °C at atmospheric pressure. | High molecular weight and polarity would lead to a high boiling point. |
| Solubility | Soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. | The non-polar tert-butyl and cyclopropyl groups contribute to organosolubility, while the carbamate and pyrrolidine moieties provide some polarity. |
Spectroscopic Characterization (Anticipated)
A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of tert-Butyl cyclopropyl(pyrrolidin-3-yl)carbamate. Below are the expected key features in its NMR, IR, and Mass spectra.
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the presence of multiple aliphatic protons. Key expected signals include:
-
A singlet integrating to 9 protons in the upfield region (around 1.4-1.5 ppm) corresponding to the tert-butyl group.
-
A complex multiplet for the methine proton of the pyrrolidine ring attached to the nitrogen.
-
A series of multiplets for the methylene protons of the pyrrolidine ring.
-
A multiplet for the methine proton of the cyclopropyl group.
-
Multiplets for the methylene protons of the cyclopropyl group in the upfield region.
-
A broad singlet for the N-H proton of the pyrrolidine ring, which may be exchangeable with D₂O.
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum would provide further structural confirmation with characteristic signals for:
-
The quaternary carbon of the tert-butyl group (around 80 ppm).
-
The methyl carbons of the tert-butyl group (around 28 ppm).
-
The carbonyl carbon of the carbamate (around 155 ppm).
-
The methine and methylene carbons of the pyrrolidine and cyclopropyl rings.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups:
-
N-H Stretch: A sharp to broad absorption band around 3300-3500 cm⁻¹ corresponding to the N-H bond of the secondary amine in the pyrrolidine ring.
-
C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ for the carbonyl group of the carbamate.
-
C-H Stretch: Multiple absorption bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the tert-butyl, cyclopropyl, and pyrrolidine moieties. The C-H stretches of the cyclopropyl ring may appear at slightly higher wavenumbers (around 3100 cm⁻¹).
-
C-N Stretch: Absorptions in the fingerprint region (around 1000-1200 cm⁻¹) corresponding to the C-N bonds.
2.2.4. Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 227.17. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group.
Synthesis and Chemical Reactivity: A Guide for the Synthetic Chemist
The synthesis of tert-Butyl cyclopropyl(pyrrolidin-3-yl)carbamate is not extensively detailed in readily available literature. However, a plausible synthetic route can be designed based on established methods for the formation of carbamates and the functionalization of pyrrolidines.
Proposed Retrosynthetic Analysis and Synthesis Pathway
A logical retrosynthetic approach would involve the formation of the carbamate bond as a key step.
Caption: Retrosynthetic analysis of the target molecule.
3.1.1. Step 1: N-Cyclopropylation of a Protected 3-Aminopyrrolidine
The synthesis would likely commence with a commercially available, orthogonally protected 3-aminopyrrolidine derivative. For instance, 1-Boc-3-aminopyrrolidine could be N-alkylated with a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a suitable base such as potassium carbonate or triethylamine in a polar aprotic solvent like acetonitrile or DMF.
3.1.2. Step 2: Deprotection of the Pyrrolidine Nitrogen
Following N-cyclopropylation, the Boc group on the pyrrolidine nitrogen would be selectively removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in an appropriate solvent. This would yield N-cyclopropyl-pyrrolidin-3-amine.
3.1.3. Step 3: Boc Protection of the Exocyclic Amine
The final step involves the protection of the exocyclic secondary amine with a Boc group. This is typically achieved by reacting N-cyclopropyl-pyrrolidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate in a solvent such as DCM or tetrahydrofuran (THF).
Key Chemical Reactivity
The chemical reactivity of tert-Butyl cyclopropyl(pyrrolidin-3-yl)carbamate is dominated by its key functional groups:
-
Boc Group: The tert-butoxycarbonyl group is labile under acidic conditions, allowing for the selective deprotection of the secondary amine. This is a cornerstone of its utility as a building block, enabling subsequent functionalization at this position.
-
Pyrrolidine N-H: The secondary amine within the pyrrolidine ring can act as a nucleophile and a base. It can be alkylated, acylated, or participate in other coupling reactions, providing a handle for further molecular elaboration.
-
Cyclopropyl Group: The cyclopropyl ring is generally stable but can influence the electronic properties of the adjacent nitrogen atom. It is also a bioisosteric replacement for other groups and can impact the conformational preferences of the molecule.
Applications in Research and Drug Development: A Privileged Scaffold
The true value of tert-Butyl cyclopropyl(pyrrolidin-3-yl)carbamate lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The combination of the pyrrolidine ring, a common feature in many biologically active compounds, and the cyclopropyl moiety, which can enhance metabolic stability and binding affinity, makes this a highly sought-after scaffold.
Role as a Key Building Block
This compound serves as a valuable starting material for the synthesis of a wide range of chemical entities. The orthogonal protection strategy, with the Boc group on the exocyclic nitrogen and a free N-H on the pyrrolidine ring, allows for selective and sequential chemical modifications.
Caption: Synthetic utility workflow.
Potential Therapeutic Areas
Compounds incorporating the cyclopropyl-pyrrolidine scaffold have been investigated in various therapeutic areas. The unique three-dimensional structure of this scaffold allows for precise interactions with biological targets. Potential applications of derivatives of tert-Butyl cyclopropyl(pyrrolidin-3-yl)carbamate could include:
-
Oncology: As a component of kinase inhibitors or other anti-proliferative agents.
-
Neuroscience: In the development of ligands for CNS receptors and transporters.
-
Infectious Diseases: As a scaffold for novel antibacterial or antiviral agents.
-
Inflammatory Diseases: In the design of enzyme inhibitors or receptor modulators involved in inflammatory pathways.
Safety and Handling
Based on available safety data for this compound, the following hazard statements apply:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin irritation occurs, get medical advice/attention.
It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to avoid inhalation of any dust or vapors. A comprehensive Safety Data Sheet (SDS) should be consulted before use.
Conclusion: A Building Block of Strategic Importance
Tert-Butyl cyclopropyl(pyrrolidin-3-yl)carbamate represents a confluence of desirable structural features for modern medicinal chemistry. Its unique combination of a privileged pyrrolidine scaffold, a metabolically robust cyclopropyl group, and a versatile Boc-protecting group positions it as a key intermediate for the synthesis of a diverse array of complex and potentially bioactive molecules. While detailed experimental data for this specific compound remains somewhat elusive in publicly accessible literature, its value as a synthetic building block is undeniable. This guide has aimed to provide a comprehensive overview of its chemical nature, predicted properties, and potential applications, thereby serving as a valuable resource for researchers and scientists in the field of drug discovery and development.
References
-
Organic Syntheses. Procedure. [Link]
